Product packaging for Sodium 2-chloro-4,5-difluorobenzoate(Cat. No.:CAS No. 1421761-16-1)

Sodium 2-chloro-4,5-difluorobenzoate

Cat. No.: B3102656
CAS No.: 1421761-16-1
M. Wt: 214.53 g/mol
InChI Key: OJWUODWXTHYICS-UHFFFAOYSA-M
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Description

Contextualization of Substituted Benzoic Acids in Organic Synthesis and Environmental Chemistry

Substituted benzoic acids, including Sodium 2-chloro-4,5-difluorobenzoate, are fundamental building blocks in organic synthesis. Benzoic acid, a simple aromatic carboxylic acid, and its derivatives are naturally present in many plants and act as intermediates in the biosynthesis of numerous secondary metabolites. wikipedia.org In industrial and laboratory settings, they serve as crucial precursors for synthesizing a wide array of more complex organic substances, such as pharmaceuticals, dyes, and agrochemicals. wikipedia.orgguidechem.comresearchgate.net For instance, 2-Chloro-4,5-difluorobenzoic acid, the parent acid of the titular compound, is a key intermediate in the creation of medicinal compounds and pesticides. chemicalbook.com The synthesis of these compounds often involves the oxidation of alkylbenzenes. savemyexams.com

From an environmental perspective, the widespread use of halogenated organic compounds has led to their presence in various environmental matrices, including air, water, and soil. nih.govepa.gov The persistence and potential for bioaccumulation of some of these compounds are subjects of ongoing environmental research. nih.gov Benzoic acid itself can enter the environment and has been detected in surface water bodies and soils. researchgate.net Studies also investigate the impact of long-range transport of atmospheric pollutants, including chlorinated compounds and carboxylic acids, on air quality. nih.gov

Significance of Halogenation in Modulating Reactivity and Molecular Properties

Halogenation, the process of introducing halogen atoms (fluorine, chlorine, bromine, or iodine) into a molecule, is a powerful tool in organic chemistry for modifying the properties of a compound. youtube.comwikipedia.org The inclusion of halogens significantly alters a molecule's reactivity, polarity, and other physicochemical characteristics. youtube.commt.compressbooks.pub

The reactivity of halogens varies, with fluorine being the most reactive and iodine the least. wikipedia.orglibretexts.org This difference in reactivity influences the stability of the resulting organohalogen compounds. youtube.com Halogen atoms are electronegative, and their presence on an aromatic ring, such as in this compound, creates a polarized carbon-halogen bond. pressbooks.pub This polarization can dramatically affect molecular dipole moments, which in turn influences properties like solubility and boiling points. pressbooks.pub For example, the fluorinated structure of 2-chloro-4,5-difluorobenzoic acid enhances its reactivity and solubility in various organic solvents. chemimpex.com

In the context of benzoic acids, halogen substituents act as electron-withdrawing groups. This deactivates the benzene (B151609) ring towards electrophilic attack and increases the acidity of the carboxylic acid group. libretexts.org The specific placement of halogens on the ring can also lead to steric effects, such as the "ortho-effect," which can further enhance the acidity of ortho-substituted benzoic acids. khanacademy.org

Overview of Research Trajectories for Aryl Carboxylates

Aryl carboxylates, the class of compounds to which this compound belongs, are a major focus of current chemical research. One significant area of investigation is the development of new synthetic methodologies. Researchers are exploring novel decarboxylative cross-coupling methods that utilize readily available aryl carboxylic acids as alternatives to less stable organometallic reagents. umn.edu

Another active research trajectory involves carboxylation reactions, which introduce a carboxylic acid or carboxylate group into a molecule. nih.gov Advances in transition metal-catalyzed carboxylation of aryl electrophiles are being pursued to develop more direct and efficient synthetic routes. researchgate.net Furthermore, innovative techniques are being developed for the synthesis of specialized aryl esters, such as α-fluorinated aryl esters, by overcoming the low reactivity of certain carboxylates through novel catalytic systems. nih.gov These research efforts aim to create more efficient, selective, and environmentally benign methods for synthesizing valuable chemical compounds.

Properties of 2-chloro-4,5-difluorobenzoic acid and its Sodium Salt

Property2-chloro-4,5-difluorobenzoic acidThis compound
CAS Number 110877-64-0 chemimpex.com1421761-16-1 chemshuttle.com
Molecular Formula C₇H₃ClF₂O₂ chemimpex.comC₇H₂ClF₂NaO₂ chemshuttle.com
Molecular Weight 192.55 g/mol chemimpex.com200.06 g/mol chemshuttle.com
Appearance White to light yellow crystalline powder chemicalbook.comWhite crystalline powder chemshuttle.com
Melting Point 103-106 °C chemicalbook.com~130-135 °C chemshuttle.com
Solubility Soluble in organic solvents chemimpex.comSoluble in polar protic solvents (e.g., water) chemshuttle.com

This table presents data for 2-chloro-4,5-difluorobenzoic acid and its corresponding sodium salt.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H2ClF2NaO2 B3102656 Sodium 2-chloro-4,5-difluorobenzoate CAS No. 1421761-16-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;2-chloro-4,5-difluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF2O2.Na/c8-4-2-6(10)5(9)1-3(4)7(11)12;/h1-2H,(H,11,12);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJWUODWXTHYICS-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)Cl)C(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClF2NaO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1421761-16-1
Record name Sodium 2-chloro-4,5-difluorobenzoate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Chemical Transformations and Advanced Derivatization Studies of 2 Chloro 4,5 Difluorobenzoate

Esterification Reactions and the Synthesis of Complex Benzoyl Derivatives

The carboxylate group of sodium 2-chloro-4,5-difluorobenzoate is readily converted into an ester functional group, a key transformation for creating a wide range of benzoyl derivatives. This conversion is typically achieved by reacting the corresponding carboxylic acid, 2-chloro-4,5-difluorobenzoic acid, with an alcohol in the presence of a catalyst.

The direct esterification of 2-chloro-4,5-difluorobenzoic acid with alcohols is a common and efficient method for synthesizing the corresponding esters. This reaction is typically catalyzed by strong acids, which protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol. Traditional catalysts include concentrated sulfuric acid.

More contemporary and environmentally benign approaches utilize heterogeneous catalysts. For instance, metal-organic frameworks (MOFs) like UiO-66-NH2 have demonstrated high catalytic activity in the methyl esterification of various fluorinated aromatic carboxylic acids using methanol (B129727). rsc.org These solid acid catalysts offer advantages such as ease of separation from the reaction mixture and potential for recyclability. Surfactant-combined catalysts like dodecylbenzene (B1670861) sulfonic acid (DBSA) have also been employed for solvent-free esterification reactions at room temperature, providing an energy-efficient alternative.

The choice of catalyst and reaction conditions can be optimized to achieve high yields and purity of the desired ester product. For example, the reaction to form ethyl 2-chloro-4,5-difluorobenzoate would proceed by reacting 2-chloro-4,5-difluorobenzoic acid with ethanol (B145695) under acidic conditions.

Table 1: Catalytic Methods for Esterification of Fluorinated Benzoic Acids

Catalyst Type Example Catalyst Reaction Conditions Advantages
Homogeneous Acid Sulfuric Acid (H₂SO₄) Reflux with alcohol High conversion, well-established
Heterogeneous MOF UiO-66-NH₂ With methanol Recyclable, reduced reaction time

The successful synthesis of 2-chloro-4,5-difluorobenzoate esters is confirmed through various spectroscopic techniques. Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry are crucial for structural elucidation. semanticscholar.org

For a typical ester product like ethyl 2-chloro-4,5-difluorobenzoate, the IR spectrum would show a characteristic strong absorption band for the carbonyl (C=O) stretch of the ester group, typically in the region of 1720-1740 cm⁻¹. The presence of C-O stretching vibrations would also be observed.

¹H NMR spectroscopy would confirm the presence of the ethyl group, showing a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, with coupling between them. The aromatic protons would appear as complex multiplets in the downfield region of the spectrum due to coupling with each other and with the fluorine atoms.

¹³C NMR and ¹⁹F NMR spectroscopy provide further structural confirmation. nih.gov The ¹³C NMR spectrum would show a resonance for the ester carbonyl carbon and distinct signals for the aromatic carbons, with their chemical shifts and splitting patterns influenced by the attached halogen substituents. ¹⁹F NMR is particularly informative, showing distinct signals for the two non-equivalent fluorine atoms on the aromatic ring. Mass spectrometry would show a molecular ion peak corresponding to the mass of the ester, and the isotopic pattern of the molecular ion would confirm the presence of one chlorine atom.

Table 2: Expected Spectroscopic Data for Ethyl 2-chloro-4,5-difluorobenzoate

Spectroscopic Technique Key Feature Expected Observation
IR Spectroscopy Carbonyl (C=O) stretch Strong absorption around 1720-1740 cm⁻¹
¹H NMR Spectroscopy Ethyl group protons Quartet (CH₂) and Triplet (CH₃)
Aromatic protons Multiplets in the aromatic region
¹³C NMR Spectroscopy Carbonyl carbon Signal in the ester carbonyl region
¹⁹F NMR Spectroscopy Fluorine atoms Two distinct signals for the aromatic fluorines

Nucleophilic Aromatic Substitution (SNAr) Reactions and Reactivity Profiling

The electron-deficient nature of the aromatic ring in 2-chloro-4,5-difluorobenzoate, due to the presence of electron-withdrawing halogen and carboxylate groups, makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions. This is a key pathway for introducing a variety of functional groups onto the benzene (B151609) ring. libretexts.org

In SNAr reactions, a nucleophile attacks the aromatic ring to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex. nih.govyoutube.com The presence of electron-withdrawing groups, such as fluorine, chlorine, and the carboxylate group, is crucial as they stabilize this negatively charged intermediate, thereby facilitating the reaction. libretexts.orgmasterorganicchemistry.com These groups activate the ring towards nucleophilic attack.

The positions of these activating groups relative to the leaving group are critical. Electron-withdrawing groups at the ortho and para positions to the leaving group provide the most significant stabilization of the Meisenheimer complex through resonance. libretexts.org In 2-chloro-4,5-difluorobenzoate, the fluorine atoms and the carboxylate group activate the ring for substitution.

Generally, in SNAr reactions, fluorine is a better leaving group than chlorine. However, the relative reactivity of the C-Cl and C-F bonds can be influenced by the reaction conditions and the nature of the nucleophile. The chlorine at the C2 position is ortho to the carboxylate group and meta to the C5 fluorine, while the fluorine at C4 is para to the chlorine and meta to the carboxylate. The fluorine at C5 is meta to the chlorine and para to the carboxylate. This complex substitution pattern can lead to interesting regioselectivity in SNAr reactions.

Amination, the substitution of a halogen with an amino group, is a well-studied SNAr reaction. For 2-chloro-4,5-difluorobenzoate, reaction with various primary and secondary amines can lead to the displacement of either the chlorine or one of the fluorine atoms. The outcome often depends on the steric hindrance of the amine and the specific reaction conditions. researchgate.net For example, reactions with sterically demanding amines might show different regioselectivity compared to smaller amines.

The scope of nucleophiles extends beyond amines to include alkoxides, thiolates, and other carbon and heteroatom nucleophiles. nih.gov This allows for the synthesis of a wide array of derivatives, such as ethers and thioethers.

However, there are limitations to these reactions. Strongly basic nucleophiles can potentially lead to side reactions, such as elimination-addition pathways involving a benzyne (B1209423) intermediate, although this is less common for highly activated aromatic systems. Furthermore, in di- or poly-halogenated systems, achieving selective substitution of only one halogen atom can be challenging, and mixtures of products may be obtained. wuxiapptec.com The electron-donating character of the incoming nucleophile can deactivate the ring towards subsequent substitutions. researchgate.net

Cyclization Reactions and the Formation of Heterocyclic Compounds Incorporating the Difluorobenzoate Moiety

The 2-chloro-4,5-difluorobenzoate moiety is a valuable building block for the synthesis of heterocyclic compounds. nih.gov The functional groups present—a carboxylate and reactive halogen atoms—can participate in intramolecular or intermolecular cyclization reactions to form fused ring systems.

For instance, the carboxylate group can be converted to other functional groups that can then react with a nucleophile introduced via an SNAr reaction at one of the halogen positions. An example pathway could involve the amination at the C2 position, followed by conversion of the C1 carboxylate to an amide. Subsequent intramolecular cyclization could lead to the formation of a benzodiazepinone derivative.

Alternatively, the 2-chloro-4,5-difluorobenzoate can react with bifunctional nucleophiles. A nucleophile containing both an amino and a hydroxyl group, for example, could first displace one of the halogens via an SNAr reaction. The remaining functional group could then react with the carboxylate group (or a derivative thereof) to form a heterocyclic ring. The reactivity of the different halogen atoms can be exploited to control the cyclization process and the structure of the resulting heterocyclic compound. The synthesis of fluorinated heterocycles is an active area of research due to their importance in medicinal and agrochemical applications. e-bookshelf.de

Coordination Chemistry: Complexation with Metal Centers

The carboxylate group of 2-chloro-4,5-difluorobenzoic acid provides a versatile binding site for coordination to metal ions. Following deprotonation, the resulting 2-chloro-4,5-difluorobenzoate anion can engage in various coordination modes with metal centers, leading to the formation of a diverse array of coordination complexes and polymers. The electronic properties of the benzoate (B1203000) ligand, influenced by the electron-withdrawing chloro and fluoro substituents, can affect the stability and structural features of the resulting metal complexes.

Synthesis of Lanthanide Complexes with Difluorobenzoate Ligands

The synthesis of lanthanide complexes with substituted benzoate ligands, including difluorobenzoates, is an active area of research due to the potential applications of these materials in areas such as luminescence and magnetism. doi.org While specific studies on the synthesis of lanthanide complexes solely with 2-chloro-4,5-difluorobenzoate are not extensively detailed in the available literature, the general synthetic routes for analogous halogenated benzoate complexes provide a clear framework.

A common method for the synthesis of such complexes involves the reaction of a lanthanide salt, typically a nitrate (B79036) or chloride hydrate, with the corresponding benzoic acid derivative in a suitable solvent system. For instance, the slow evaporation of a solution containing Ln(NO₃)₃·6H₂O, 2,4-difluorobenzoic acid (2,4-DFBA), and a secondary ligand like 5,5′-dimethyl-2,2′-bipyridine (5,5'-DM-2,2'-bipy) has been shown to yield binuclear lanthanide complexes. This approach allows for the controlled crystallization of the metal-ligand assembly.

Similarly, conventional solution synthesis at room temperature has been employed to create lanthanide complexes with 2-fluorobenzoic acid and 2,2′:6′,2″-terpyridine. researchgate.net Hydrothermal methods have also proven effective for the synthesis of lanthanide coordination polymers with other substituted benzoate ligands. researchgate.net

Based on these established methodologies, the synthesis of lanthanide complexes with 2-chloro-4,5-difluorobenzoate would likely proceed by reacting a lanthanide(III) salt with 2-chloro-4,5-difluorobenzoic acid in the presence of a neutral co-ligand, such as a bipyridine or terpyridine derivative. The choice of solvent, temperature, and the stoichiometry of the reactants would be crucial in directing the self-assembly process and determining the final structure of the complex, which could range from discrete mononuclear or binuclear species to extended one-, two-, or three-dimensional coordination polymers. nih.govutexas.edunih.gov

Structural Analysis of Metal-Difluorobenzoate Complexes

In the context of lanthanide complexes with halogenated benzoate ligands, a variety of coordination modes for the carboxylate group have been observed. These include monodentate, bidentate chelating, and bridging modes, which contribute to the formation of diverse structural motifs. For example, studies on lanthanide complexes with 2-chloro-4-fluorobenzoic acid and 5,5′-dimethyl-2,2′-bipyridine have revealed the formation of binuclear complexes that further assemble into 1D and 2D supramolecular structures through non-covalent interactions. ccspublishing.org.cn

The coordination number of the lanthanide ion in these complexes is typically high, often ranging from 8 to 10, and is satisfied by the oxygen atoms of the carboxylate groups, water molecules, and the nitrogen atoms of heterocyclic co-ligands. researchgate.netnih.gov The geometry around the lanthanide center is often described as a distorted polyhedron, such as a muffin-shaped geometry. researchgate.net

The table below presents selected crystallographic data for analogous lanthanide complexes with other fluorinated benzoate ligands, which can serve as a reference for predicting the structural parameters of complexes involving 2-chloro-4,5-difluorobenzoate.

CompoundCrystal SystemSpace GroupLn-O Bond Lengths (Å) (approx.)Ln-N Bond Lengths (Å) (approx.)Coordination NumberRef
[Pr(2-Cl-4-FBA)₃(5,5'-DM-2,2'-bipy)]₂Triclinic2.4 - 2.62.6 - 2.79 ccspublishing.org.cn
[Dy(2-Cl-4-FBA)₃(5,5'-DM-2,2'-bipy)]₂·2(2-Cl-4-FHBA)Triclinic2.3 - 2.52.5 - 2.69 ccspublishing.org.cn
[Eu(2,4-DFBA)₃(5,5'-DM-2,2'-bipy)]₂·2H₂OTriclinic2.3 - 2.52.5 - 2.68
[Tb(2-FBA)₃terpy]₂·2(2-FHBA)·2H₂OTriclinic2.3 - 2.62.5 - 2.79 researchgate.net

FBA = Fluorobenzoate; DM-bipy = Dimethyl-bipyridine; terpy = Terpyridine

In these structures, the fluorinated benzoate ligands exhibit characteristic coordination behaviors. The Ln-O bond distances are consistent with those observed for other lanthanide carboxylate complexes. The presence of bulky and electron-withdrawing substituents on the phenyl ring can influence the packing of the molecules in the crystal lattice, leading to the formation of interesting supramolecular architectures stabilized by hydrogen bonding and π-π stacking interactions. researchgate.net The thermal stability and luminescent properties of these complexes are also areas of significant investigation, with studies showing that some europium and terbium complexes exhibit characteristic sharp emission bands. researchgate.net

Advanced Analytical Methodologies for the Characterization and Quantification of 2 Chloro 4,5 Difluorobenzoate in Research

High-Resolution Spectroscopic Characterization Techniques

Spectroscopic methods provide fundamental information regarding the molecular structure, functional groups, and electronic properties of Sodium 2-chloro-4,5-difluorobenzoate.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. By analyzing the behavior of atomic nuclei in a magnetic field, ¹H, ¹³C, and ¹⁹F NMR spectra provide detailed information about the molecular framework.

¹H NMR: The proton NMR spectrum is expected to show two distinct signals for the two aromatic protons. Due to the surrounding electron-withdrawing chloro and fluoro substituents, these signals would appear in the downfield region of the spectrum. The coupling between the protons and the adjacent fluorine atoms will result in complex splitting patterns (e.g., doublet of doublets).

¹³C NMR: The ¹³C NMR spectrum will display seven unique carbon signals corresponding to the six carbons of the benzene (B151609) ring and the carboxylate carbon. The chemical shifts of the ring carbons are significantly influenced by the attached halogen atoms, with carbon-fluorine couplings providing additional structural confirmation.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is particularly informative. nih.gov It is expected to show two separate resonances for the two non-equivalent fluorine atoms on the aromatic ring. The chemical shifts and the coupling constants between them (F-F coupling) and with neighboring protons (H-F coupling) are characteristic of their positions relative to the other substituents. biophysics.org The sensitivity of fluorine chemical shifts to the local electronic environment makes ¹⁹F NMR an excellent technique for confirming substitution patterns. biophysics.org

NucleusExpected Chemical Shift (ppm)Expected Multiplicity & Coupling Constants (J)Assignment
¹H~7.5 - 8.0Doublet of doublets (dd)Aromatic H-3
¹H~7.8 - 8.2Doublet of doublets (dd)Aromatic H-6
¹³C~165 - 175Singlet (s) or Triplet (t) due to C-F couplingCarboxylate Carbon (C=O)
¹³C~115 - 155Doublets (d) or Doublet of doublets (dd) due to C-F couplingAromatic Carbons
¹⁹F~(-110) - (-140)Doublet of doublets (dd)Aromatic F-4
¹⁹F~(-120) - (-150)Doublet of doublets (dd)Aromatic F-5

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a powerful technique for accurately determining the elemental composition of a compound. nih.gov For this compound, analysis is typically performed in negative ion mode, where the deprotonated molecule, the 2-chloro-4,5-difluorobenzoate anion [M-H]⁻, is observed. nih.gov The high resolving power of the mass analyzer allows for the measurement of the ion's mass-to-charge ratio (m/z) with very high precision (typically to four or more decimal places). This experimentally determined accurate mass is then compared to the theoretically calculated mass for the expected molecular formula. A match within a few parts per million (ppm) provides strong evidence for the correct elemental composition, confirming the presence of all atoms and their respective isotopes. rsc.org

Ion SpeciesMolecular FormulaCalculated Exact Mass (Da)Typical Observation Mode
[M-H]⁻ (Anion)C₇H₂ClF₂O₂⁻190.9717Negative ESI
[M+Na]⁺ (Adduct with excess Na⁺)C₇H₂ClF₂Na₂O₂⁺236.9530Positive ESI
[2M-2H+Na]⁻ (Sodium-bridged dimer)C₁₄H₄Cl₂F₄NaO₄⁻402.9355Negative ESI

IR and UV-Visible spectroscopy are used to identify functional groups and analyze the electronic structure of the molecule, which also serves as a method for purity assessment.

UV-Visible Spectroscopy: The UV-Visible spectrum provides information about the electronic transitions within the molecule. Substituted benzoic acids typically exhibit strong absorption bands in the ultraviolet region. The spectrum for 2-chloro-4,5-difluorobenzoate is expected to show characteristic absorption maxima (λmax) due to π→π* transitions within the substituted aromatic ring. The position and intensity of these bands are sensitive to the substitution pattern and can be used for quantitative analysis and purity checks against a reference standard.

Spectroscopic TechniqueExpected Wavenumber (cm⁻¹)/Wavelength (nm)Assignment
Infrared (IR)~3100 - 3000Aromatic C-H Stretch
Infrared (IR)~1610 - 1580Carboxylate (COO⁻) Asymmetric Stretch
Infrared (IR)~1500 - 1400Aromatic C=C Stretch
Infrared (IR)~1420 - 1380Carboxylate (COO⁻) Symmetric Stretch
Infrared (IR)~1300 - 1100C-F Stretch
Infrared (IR)~800 - 600C-Cl Stretch
UV-Visible~210 - 230 nm and ~270 - 290 nmπ→π* Transitions of the Aromatic Ring

Chromatographic Separation and Quantification Strategies

Chromatographic techniques are essential for separating this compound from impurities, starting materials, and by-products, as well as for its precise quantification.

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of this compound and for its quantification. A reverse-phase HPLC (RP-HPLC) method is typically employed, where the compound is separated on a nonpolar stationary phase (such as C18) using a polar mobile phase. ekb.eg The mobile phase often consists of a gradient mixture of an aqueous buffer (e.g., water with formic acid or phosphoric acid to control pH) and an organic solvent like acetonitrile (B52724) or methanol (B129727). americanlaboratory.comresearchgate.net Detection is commonly performed using a UV detector set at one of the compound's absorption maxima (e.g., ~220 nm or ~280 nm). The area of the chromatographic peak is directly proportional to the concentration of the analyte, allowing for accurate quantification when calibrated with certified reference standards. This method can effectively separate the target compound from closely related impurities, making it vital for quality control. ekb.eg

ParameterTypical Condition
ColumnReverse-Phase C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile or Methanol
Elution ModeGradient elution
Flow Rate1.0 mL/min
DetectionUV at ~220 nm or ~280 nm
Injection Volume10 µL

Direct analysis of the sodium salt by Gas Chromatography (GC) is not feasible due to its low volatility. However, GC-MS is a valuable technique for identifying volatile impurities, degradation products, or for analyzing the compound after a chemical derivatization step. uzh.ch To make the 2-chloro-4,5-difluorobenzoate analyte volatile, its carboxylate group must be converted into a less polar, more volatile functional group, such as an ester. researchgate.net This is commonly achieved through derivatization reactions, for example, esterification with methanol to form the methyl ester or reaction with a silylating agent like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to form a silyl (B83357) ester. uzh.chnih.gov Once derivatized, the resulting volatile compound can be separated from other components on a GC column and subsequently identified by the mass spectrometer. The mass spectrum provides a unique fragmentation pattern that serves as a fingerprint for the derivative, allowing for the confident identification of the original analyte and any related volatile degradation products. researchgate.net

Derivatizing AgentResulting Volatile DerivativeRationale
Methanol (with acid catalyst)Methyl 2-chloro-4,5-difluorobenzoateForms a simple, volatile ester.
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)tert-Butyldimethylsilyl (TBDMS) esterCreates a thermally stable and volatile derivative suitable for GC analysis.
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)Trimethylsilyl (TMS) esterCommon silylating agent that increases volatility.
1-(Trifluoroacetyl)imidazole (TFAI)Trifluoroacetyl derivativeForms a highly volatile derivative, often with good chromatographic properties.

Thin Layer Chromatography (TLC) in Reaction Monitoring

Thin Layer Chromatography (TLC) is an indispensable technique in synthetic chemistry due to its simplicity, speed, and cost-effectiveness. nih.gov It is exceptionally well-suited for the real-time monitoring of chemical reactions, allowing researchers to qualitatively track the consumption of starting materials and the formation of products. rsc.orglibretexts.org

In the context of synthesizing 2-chloro-4,5-difluorobenzoic acid, TLC provides a rapid assessment of the reaction's progress. A typical setup involves spotting a small aliquot of the reaction mixture onto a TLC plate, which is commonly coated with silica (B1680970) gel. rsc.org The plate is then developed in a sealed chamber containing an appropriate mobile phase, or eluent. The choice of eluent is critical for achieving good separation between the starting materials, intermediates, and the final product. For chlorobenzoic acids and related compounds, various solvent systems can be employed, often consisting of a mixture of a nonpolar solvent (like hexane (B92381) or toluene) and a more polar solvent (like ethyl acetate (B1210297) or ethanol) to modulate the retention factor (Rƒ) of the components. rsc.org

After development, the separated spots on the TLC plate are visualized. Since aromatic compounds like 2-chloro-4,5-difluorobenzoic acid are often UV-active, they can be easily detected by exposing the plate to ultraviolet (UV) light, typically at a wavelength of 254 nm. rsc.org Further visualization can be achieved using chemical staining agents. For acidic compounds, a pH indicator dye such as bromocresol green is effective, which reveals the carboxylic acid as a distinct yellow spot on a blue or green background. Another common general-purpose stain is potassium permanganate (B83412) (KMnO₄), which reacts with compounds that can be oxidized to produce yellow spots on a purple background. rsc.org

By comparing the Rƒ values of the spots in the reaction mixture lane to those of the pure starting material and product standards, a chemist can deduce the reaction's status. The gradual disappearance of the starting material spot and the intensification of the product spot indicate that the reaction is proceeding as expected. libretexts.org This allows for the timely quenching and work-up of the reaction, optimizing yield and minimizing the formation of byproducts.

ParameterDescriptionTypical Value/Method
Stationary Phase The adsorbent coated on the TLC plate.Silica gel 60 F₂₅₄ on aluminum or glass plates rsc.org
Mobile Phase (Eluent) The solvent system used to separate the mixture.A mixture of nonpolar and polar solvents (e.g., Hexane:Ethyl Acetate, Toluene (B28343):Ethanol)
Sample Application Method of applying the reaction mixture to the plate.Capillary tube spotting of a diluted aliquot of the reaction mixture libretexts.org
Visualization Techniques used to see the separated spots.1. UV light (254 nm) rsc.org 2. Bromocresol green stain (for acidic spots) 3. Potassium permanganate (KMnO₄) stain
Analysis Interpretation of the resulting chromatogram.Comparison of Rƒ values of reactants and products to monitor reaction progress libretexts.org

Development and Validation of Analytical Protocols for Research Applications

For the precise quantification of 2-chloro-4,5-difluorobenzoate in research applications, more sophisticated techniques such as High-Performance Liquid Chromatography (HPLC) are required. The development and validation of these analytical methods are critical to ensure that the results are accurate, reproducible, and reliable. Method validation is performed according to guidelines established by the International Conference on Harmonisation (ICH). ekb.eg

A typical analytical protocol for a compound like 2-chloro-4,5-difluorobenzoic acid would involve a reverse-phase HPLC (RP-HPLC) method. In this technique, the compound is separated on a nonpolar stationary phase (such as a C18 column) with a polar mobile phase. The development of such a method involves optimizing several parameters, including the column type, mobile phase composition (including pH and organic modifiers like acetonitrile or methanol), flow rate, and detector wavelength. ekb.eg For fluorinated benzoic acids, UV detection is commonly set in the range of 205-272 nm. ekb.egamericanlaboratory.com

Once developed, the method must be rigorously validated to demonstrate its suitability for its intended purpose. The validation process assesses several key performance characteristics:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. ekb.eg

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. This is typically demonstrated by a correlation coefficient (R²) close to 1.000.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by spike recovery experiments, where a known amount of pure analyte is added to a sample matrix and the recovery percentage is calculated. ekb.eg

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (% RSD) for a series of measurements. ekb.eg

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ekb.eg

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. ekb.eg

Research on closely related fluorinated and chlorinated benzoic acids provides a strong basis for establishing and validating such protocols. For instance, a validated RP-HPLC method for 2,4,6-trifluorobenzoic acid demonstrated excellent performance across all validation parameters, which can be used as a benchmark for developing a method for 2-chloro-4,5-difluorobenzoic acid. ekb.eg

Validation ParameterAcceptance CriteriaTypical Result (Analogous Compound*)
Specificity No interference at the analyte's retention time.Able to separate the main compound from its process-related impurities. ekb.eg
Linearity (R²) ≥ 0.9990.999 ekb.eg
Accuracy (% Recovery) Typically 80-120%Recoveries between 80% and 120% for spiked impurities. ekb.eg
Precision (% RSD) ≤ 2%1.8% for replicate injections. ekb.eg
LOD Signal-to-Noise ratio of 3:1Specific to analyte and system sensitivity.
LOQ Signal-to-Noise ratio of 10:1Specific to analyte and system sensitivity.
Robustness System suitability parameters met after deliberate small changes (e.g., pH, flow rate).Resolution between compounds remained >2.0 under varied conditions. ekb.eg

*Data based on a validated RP-HPLC method for the closely related compound 2,4,6-Trifluorobenzoic acid, serving as a representative example. ekb.eg

Theoretical and Computational Investigations of Sodium 2 Chloro 4,5 Difluorobenzoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods provide detailed insights into electron distribution, molecular geometry, and energetic properties.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and geometry of molecules. For the 2-chloro-4,5-difluorobenzoate anion, DFT calculations are crucial for determining its most stable three-dimensional shape (conformation) and the relative energies of different possible arrangements.

Research on similar ortho-substituted benzoic acids reveals that the primary conformational flexibility lies in the orientation of the carboxylate group relative to the benzene (B151609) ring. nih.govresearchgate.net DFT studies on ortho-chloro and ortho-fluoro benzoic acids, often using the B3LYP functional with a 6-311++G(d,p) basis set, are employed to map the potential energy landscape by systematically rotating the C-C and C-O bonds of the carboxylic group. nih.govresearchgate.net For 2-chlorobenzoic acid, calculations have predicted non-planar structures as the minimum energy conformations. nih.gov The interaction between the ortho-chlorine substituent and the carboxylic group significantly influences the stability of different conformers. researchgate.net In the case of 2-chloro-4,5-difluorobenzoate, DFT calculations would similarly identify the preferred orientation of the carboxylate group, considering the steric and electronic effects of the three halogen substituents. These calculations predict the equilibrium geometry, vibrational frequencies, and the relative stability of any existing rotational isomers (conformers).

Table 1: Typical Parameters in DFT Calculations for Substituted Benzoic Acids

ParameterCommon SelectionPurpose
Method Density Functional Theory (DFT)Balances computational cost and accuracy for electronic structure.
Functional B3LYP, M06-2XApproximates the exchange-correlation energy within DFT.
Basis Set 6-311++G(d,p), aug-cc-pVDZDescribes the atomic orbitals used to build molecular orbitals.
Task Geometry OptimizationFinds the lowest energy (most stable) molecular structure.
Task Frequency CalculationConfirms a true minimum on the potential energy surface and predicts vibrational spectra.
Solvation Model SMD, PCM(Optional) Simulates the effect of a solvent on the molecule's properties.

Computational methods are essential for predicting the reactivity of a molecule by calculating the energy required to break its chemical bonds. The Bond Dissociation Energy (BDE) is a key metric, representing the enthalpy change when a bond is broken homolytically. DFT calculations have been successfully used to determine the BDEs for various substituted benzoic acids. researchgate.net For instance, studies using the B3LYP/6-311++G** method have investigated the O-H bond BDE in the parent benzoic acids to understand how different substituents affect their antioxidant properties or reactivity in hydrogen abstraction reactions. researchgate.netscielo.org.za

For the 2-chloro-4,5-difluorobenzoate anion, computational analysis would focus on the C-Cl, C-F, and C-COO⁻ bonds. The strengths of these bonds are influenced by the electronic effects of the other substituents on the aromatic ring. The electron-withdrawing nature of the chlorine and fluorine atoms is expected to impact the stability of the radical intermediates formed upon bond cleavage. By calculating the energies of the intact anion and the possible radical fragments, the BDE for each bond can be determined. This information is vital for predicting which bonds are most likely to break during chemical reactions, such as thermal decomposition or photolysis, thereby elucidating potential reaction pathways.

Table 2: Representative Calculated Gas-Phase O-H Bond Dissociation Enthalpies (BDE) for Substituted Benzoic Acids using DFT (B3LYP/6-311++G ) researchgate.net**

CompoundSubstituentCalculated BDE (kJ mol⁻¹)
Benzoic Acid-H434
4-Fluorobenzoic Acidp-F435
4-Chlorobenzoic Acidp-Cl435
4-Bromobenzoic Acidp-Br436

Note: This table shows data for the parent acids to illustrate substituent effects on the O-H bond. Similar computational approaches are used to determine C-halogen or C-C bond BDEs in the corresponding anions.

Molecular Dynamics Simulations to Explore Solvation and Intermolecular Interactions

While quantum chemical calculations examine single molecules in detail, Molecular Dynamics (MD) simulations are used to study the behavior of many molecules over time. MD simulations can model how Sodium 2-chloro-4,5-difluorobenzoate interacts with solvent molecules and other ions, providing insights into its solvation structure and aggregation behavior.

In an MD simulation, the forces between atoms are calculated using a classical force field, and Newton's equations of motion are solved to track the position and velocity of each atom over time. This allows for the observation of dynamic processes like the formation of solvation shells, where solvent molecules arrange themselves around the cation (Na⁺) and the anion (2-chloro-4,5-difluorobenzoate).

Studies on other substituted benzoic acids have shown that the nature of the solvent is critical. acs.orgucl.ac.uk In polar, hydrogen-bond-accepting solvents, the carboxylic group interacts strongly with the solvent, inhibiting the formation of ion pairs or larger aggregates. ucl.ac.uk In contrast, in apolar solvents, benzoic acid derivatives tend to form hydrogen-bonded dimers or other self-associates. acs.org For this compound, MD simulations could reveal the structure of water molecules around the ionic species, the average distance between the sodium cation and the carboxylate group, and the propensity for the anions to interact with each other through π-π stacking of the aromatic rings.

Table 3: Components of a Typical Molecular Dynamics Simulation Setup

ComponentDescriptionExample
System Composition Solute(s) and solvent moleculesThis compound, Water
Force Field A set of parameters to describe interatomic potentialsAMBER, CHARMM, OPLS
Simulation Box A defined volume (often cubic) containing the systemA periodic box of 64 nm³
Ensemble Statistical mechanics framework defining thermodynamic stateNVT (constant Number of particles, Volume, Temperature) or NPT (constant Number of particles, Pressure, Temperature)
Simulation Time The duration over which the system's evolution is tracked100 nanoseconds (ns)
Analysis Metrics extracted from the trajectoryRadial Distribution Functions (RDFs), Mean Squared Displacement (MSD), Hydrogen Bond Analysis

In Silico Modeling of Reaction Mechanisms and Transition States

In silico modeling extends beyond static properties to explore the full pathway of a chemical reaction. By mapping the potential energy surface, computational chemists can identify the lowest-energy path from reactants to products, including the high-energy transition state that must be overcome.

For a reaction involving the 2-chloro-4,5-difluorobenzoate anion, such as nucleophilic aromatic substitution or decarboxylation, DFT calculations can be used to model the reaction mechanism. This involves:

Identifying Reactants, Products, and Intermediates: The structures of all species involved in the proposed reaction are optimized.

Locating the Transition State (TS): The TS is a first-order saddle point on the potential energy surface, representing the energy maximum along the reaction coordinate. Specialized algorithms are used to find this unstable structure.

Calculating Activation Energy: The energy difference between the reactants and the transition state determines the activation energy (Ea), a key factor controlling the reaction rate.

For example, investigations into the UV-induced photofragmentation of ortho-halogenated benzoic acids have demonstrated how these compounds can undergo reactions like decarboxylation. researchgate.net A similar computational approach could be applied to model the thermal or photochemical decomposition of 2-chloro-4,5-difluorobenzoate, predicting the most likely fragmentation products and the energy barriers associated with their formation. These models provide a detailed, step-by-step view of the bond-breaking and bond-forming processes that are often difficult to observe experimentally. researchgate.net

Environmental Fate and Biotransformation Pathways of Halogenated Benzoates

Microbial Degradation Mechanisms in Environmental Systems

The biodegradation of halogenated aromatic compounds is a key process in their removal from the environment. Microorganisms have evolved diverse metabolic strategies to utilize these compounds as sources of carbon and energy. The presence of multiple halogen substituents, such as in Sodium 2-chloro-4,5-difluorobenzoate, significantly influences the biodegradability and the specific pathways involved.

Aerobic and Anaerobic Degradation Pathways of Fluorinated and Chlorinated Aromatic Compounds

The microbial degradation of halogenated benzoates can proceed under both aerobic and anaerobic conditions, with distinct enzymatic mechanisms governing the transformation processes.

Aerobic Degradation: In the presence of oxygen, the initial attack on the aromatic ring of chlorinated and fluorinated benzoates is often catalyzed by dioxygenase enzymes. These enzymes incorporate both atoms of molecular oxygen into the aromatic nucleus, leading to the formation of dihydroxylated intermediates, such as catechols. This hydroxylation step is crucial as it destabilizes the aromatic ring, making it susceptible to subsequent cleavage. For instance, the degradation of chlorobenzoates is frequently initiated by benzoate (B1203000) 1,2-dioxygenase, which converts the substrate to a dihydrodiol, followed by dehydrogenation to a catechol. This catechol then undergoes ring cleavage, either through an ortho- or meta-fission pathway, leading to intermediates that can enter central metabolic pathways. The efficiency of these dioxygenases can be influenced by the position and nature of the halogen substituents.

Anaerobic Degradation: Under anoxic conditions, a primary mechanism for the degradation of halogenated aromatic compounds is reductive dehalogenation. In this process, the halogen substituent is removed and replaced by a hydrogen atom. This reaction is particularly important for highly chlorinated compounds, as the removal of chlorine atoms often renders the molecule more amenable to subsequent aerobic degradation. For some anaerobic bacteria, reductive dehalogenation is a form of respiration, where the halogenated compound serves as a terminal electron acceptor. Following dehalogenation, the resulting benzoate molecule can be further metabolized through pathways involving the formation of benzoyl-CoA, which is then dearomatized and ultimately mineralized to carbon dioxide and methane. While reductive dechlorination is a well-documented process, the reductive defluorination of aromatic compounds is considered more challenging due to the high strength of the carbon-fluorine bond.

Identification of Microbial Strains and Consortia Involved in Biotransformation

A variety of bacteria capable of degrading halogenated aromatic compounds have been isolated from contaminated soils and sediments. These microorganisms often possess specialized enzymatic systems for the detoxification and metabolism of these xenobiotics.

Several bacterial genera are well-known for their ability to degrade chlorinated and fluorinated aromatic compounds. Among the most studied are:

Pseudomonas : Species of Pseudomonas are frequently implicated in the degradation of a wide range of aromatic hydrocarbons, including halogenated benzoates. For example, Pseudomonas putida strains have been shown to metabolize chlorobenzoates through dioxygenase-mediated pathways.

Burkholderia : This genus includes strains that are highly versatile in their metabolic capabilities. Burkholderia species have been identified that can degrade various chlorinated aromatic pollutants.

Rhodococcus : Members of the genus Rhodococcus are known for their robust enzymatic systems and ability to degrade a diverse array of recalcitrant compounds, including halogenated aromatics.

Delftia : Strains of Delftia acidovorans have been found to possess dehalogenase enzymes with activity towards fluorinated compounds.

In many environments, the complete degradation of complex halogenated compounds is not accomplished by a single microbial species but rather by a consortium of microorganisms. In these consortia, different species carry out sequential steps in the degradation pathway. For instance, an anaerobic consortium might be responsible for the initial reductive dehalogenation, producing less halogenated intermediates that are then mineralized by aerobic bacteria.

Below is a table summarizing some of the microbial genera and species involved in the degradation of halogenated aromatic compounds.

Microbial GenusDegraded Compound(s)Key Metabolic Process
PseudomonasChlorobenzoatesAerobic degradation, Dioxygenation
BurkholderiaChlorinated aromaticsAerobic degradation
RhodococcusHalogenated aromaticsAerobic degradation
DelftiaFluorinated compoundsDehalogenation
DesulfomonileChlorobenzoatesAnaerobic reductive dechlorination

Enzymatic Pathways and Proposed Metabolic Intermediates

Key Enzymes in Aerobic Degradation:

Benzoate Dioxygenases: These enzymes initiate the aerobic catabolism of benzoates by incorporating two hydroxyl groups onto the aromatic ring. The resulting cis-dihydrodiol is then converted to a catechol.

Catechol Dioxygenases: These enzymes are responsible for the cleavage of the aromatic ring of catechol intermediates. Catechol 1,2-dioxygenases cleave the bond between the two hydroxyl groups (ortho cleavage), while catechol 2,3-dioxygenases cleave the bond adjacent to one of the hydroxyl groups (meta cleavage).

Dehalogenases: These enzymes catalyze the removal of halogen substituents. Hydrolytic dehalogenases replace a halogen with a hydroxyl group from water.

Proposed Metabolic Intermediates:

The degradation of a mixed halogenated compound like 2-chloro-4,5-difluorobenzoate is expected to proceed through a series of intermediate compounds. Based on known pathways for similar molecules, a plausible aerobic degradation pathway could involve:

Initial Dioxygenation: A benzoate dioxygenase could attack the aromatic ring, potentially leading to the formation of a dihydroxylated intermediate, such as a chlorodifluorocatechol.

Dehalogenation: Removal of the chlorine and fluorine atoms could occur either before or after ring cleavage. The high stability of the C-F bond suggests that defluorination might be a rate-limiting step.

Ring Cleavage: The resulting catechol would then be a substrate for a catechol dioxygenase, leading to ring fission and the formation of aliphatic acids.

Further Metabolism: These aliphatic intermediates would then be channeled into central metabolic pathways like the tricarboxylic acid (TCA) cycle.

Under anaerobic conditions, the initial step would likely be reductive dechlorination, followed by potential reductive defluorination, ultimately yielding benzoate, which would then be degraded.

Abiotic Environmental Transformation Processes

In addition to microbial activity, abiotic processes can contribute to the transformation of halogenated benzoates in the environment. These processes are primarily driven by photochemical reactions and chemical hydrolysis.

Photochemical Degradation under Simulated Environmental Conditions

Photochemical degradation, or photolysis, involves the breakdown of chemical compounds by light energy, particularly in the ultraviolet (UV) spectrum of sunlight. The rate and extent of photolysis depend on the chemical structure of the compound, the intensity and wavelength of the light, and the presence of other substances in the environment that can act as photosensitizers.

For halogenated aromatic compounds, direct photolysis can occur through the absorption of UV radiation, leading to the excitation of the molecule and subsequent cleavage of the carbon-halogen bond. The energy required to break these bonds varies, with the C-Cl bond being generally less stable than the C-F bond. The quantum yield, a measure of the efficiency of a photochemical process, for the photodecomposition of chloroaromatics in water has been studied, though specific data for chlorodifluorobenzoates are scarce. The presence of photosensitizers, such as humic substances in natural waters, can accelerate photodegradation by transferring energy to the target compound.

Chemical Hydrolysis and Other Non-Biological Degradation Pathways

Chemical hydrolysis is a reaction in which a water molecule breaks down another molecule. For halogenated benzoates, the ester linkage is susceptible to hydrolysis, which would yield the corresponding benzoic acid and alcohol. The rate of hydrolysis is influenced by pH and temperature. Alkaline conditions generally accelerate the hydrolysis of esters.

The carbon-halogen bonds on the aromatic ring can also undergo hydrolysis, although this is typically a much slower process than ester hydrolysis under environmental conditions. The rate of hydrolytic dehalogenation is dependent on the nature of the halogen and its position on the ring. Generally, the C-Cl bond is more susceptible to hydrolysis than the C-F bond. The presence of electron-withdrawing groups on the aromatic ring can influence the rate of nucleophilic substitution reactions, including hydrolysis.

The table below presents hypothetical half-life data for the hydrolysis of a substituted benzoate to illustrate the influence of environmental conditions.

ConditionpHTemperature (°C)Estimated Half-life (days)
Acidic525> 365
Neutral725180
Alkaline92530

Note: This data is illustrative and not based on experimental results for this compound.

Fate in Different Environmental Compartments (Soil, Water, Sediment)

The distribution and persistence of this compound in the environment are governed by its interactions with soil, water, and sediment. Halogenated organic compounds, as a class, can exhibit significant persistence, with degradation timelines potentially spanning decades or even centuries. dss.go.th Their resistance to natural degradation processes like UV radiation and oxidation allows them to accumulate in environmental sinks such as sediment and water. dss.go.th

The mobility of these compounds is also a key factor. They can be transported over long distances from their original source through atmospheric deposition and water currents. dss.go.th Once in soil and sediment, their tendency to bind to particles generally limits further movement, except in cases of erosion or flooding. dss.go.th For instance, the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D), a related chlorinated benzoic acid, has an average half-life of about 10 days in soils and less than 10 days in water, though this can be significantly longer in cold, dry conditions or where microbial activity is low. juniperpublishers.com In anaerobic aquatic environments, the degradation of 2,4-D is considerably slower, with a half-life of up to 312 days. juniperpublishers.com

Sorption and Desorption Behavior in Environmental Matrices

The extent to which this compound binds to soil and sediment particles—a process known as sorption—is a critical determinant of its mobility and bioavailability. This behavior is influenced by the compound's chemical properties and the characteristics of the environmental matrix.

Sorption is the process by which a chemical adheres to a solid surface. For organic compounds like halogenated benzoates, sorption is often correlated with the organic carbon content of the soil or sediment. The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to predict the extent of sorption. Higher Koc values indicate stronger binding to organic matter and consequently, lower mobility. For example, studies on 2,4,6-trichlorobenzoic acid have shown a linear relationship between its distribution coefficient (Kd) and the total organic carbon content of the soil. nih.gov

The form of the molecule, which is influenced by the environmental pH, also plays a significant role. As a salt of a carboxylic acid, this compound will exist in its anionic (negatively charged) form in most neutral to alkaline environments. Anionic forms of herbicides are generally less adsorbed to negatively charged soil particles, leading to greater mobility. juniperpublishers.com For instance, the sorption of the herbicide saflufenacil, a weak acid, is low in various tropical soils, which is attributed to its anionic character. scielo.br Conversely, at lower pH values, the undissociated acid form is more prevalent, which can lead to increased sorption. The adsorption of benzoic acid on kaolin (B608303) clay, for example, can be controlled by adjusting the pH. epa.gov

Desorption is the release of a sorbed chemical back into the surrounding water. This process determines the long-term availability of the compound for transport, uptake by organisms, or degradation. Desorption can be a slow process, contributing to the long-term persistence of chemicals in the environment.

Interactive Data Table: Estimated Sorption Behavior of Halogenated Benzoates

Compound FamilyPredominant Form in Environment (pH 7)Expected Sorption to Organic MatterExpected Mobility in Soil
Chlorinated Benzoic AcidsAnionicModerateHigh
Fluorinated Benzoic AcidsAnionicLow to ModerateHigh
Mixed Halogenated (Chloro/Fluoro) Benzoic AcidsAnionicModerateHigh

Note: This table provides generalized estimations based on the behavior of similar compounds. Actual values for this compound may vary.

Factors Influencing Environmental Persistence and Mobility

Several key factors interact to determine how long this compound will persist in the environment and how far it will travel.

Soil and Sediment Properties:

Organic Carbon Content: As previously mentioned, higher organic carbon content generally leads to greater sorption and reduced mobility. nih.gov

Clay Content and Type: Clay minerals can provide surfaces for sorption, although the effect is often less significant than that of organic matter for organic anions.

pH: The pH of the soil or water affects the ionization state of the benzoic acid. Lower pH can increase sorption by favoring the less soluble, undissociated acid form. epa.govnih.gov

Environmental Conditions:

Temperature: Higher temperatures generally increase the rate of microbial degradation, thus reducing persistence. juniperpublishers.com

Moisture: Adequate moisture is essential for microbial activity, which is a primary degradation pathway. juniperpublishers.com

Oxygen Availability: The presence or absence of oxygen (oxic vs. anoxic conditions) significantly influences the types of microbial degradation that can occur. Aerobic degradation is typically faster for many chlorinated compounds. juniperpublishers.com For example, the degradation of monochlorinated benzoic acids is readily observed under denitrifying (anoxic) conditions in various sediments and soils. nih.gov However, some polyfluorinated benzoic acids have also been shown to degrade under anaerobic conditions. nih.gov

Chemical Structure:

Number and Position of Halogen Substituents: The type, number, and position of halogen atoms on the benzoic acid ring influence its susceptibility to microbial attack. The presence of multiple halogens, as in this compound, can increase its resistance to degradation.

Microbial Community: The presence of microorganisms capable of degrading halogenated aromatic compounds is a crucial factor. The rate of degradation is dependent on the adaptation of the microbial community to the specific compound. juniperpublishers.com

Interactive Data Table: Factors Affecting Persistence and Mobility of Halogenated Benzoates

FactorInfluence on PersistenceInfluence on MobilityRationale
High Organic CarbonIncreasesDecreasesGreater sorption to soil particles. nih.gov
High Clay ContentMay IncreaseDecreasesProvides surfaces for sorption.
Low pHIncreasesDecreasesFavors the less soluble, more readily sorbed acid form. epa.gov
High TemperatureDecreases-Enhances microbial degradation rates. juniperpublishers.com
High MoistureDecreasesIncreasesSupports microbial activity but also facilitates transport in water. juniperpublishers.com
Anoxic ConditionsCan Increase or Decrease-Degradation pathways and rates differ from aerobic conditions. juniperpublishers.comnih.gov
Multiple Halogen SubstituentsIncreasesVariableIncreases chemical stability and resistance to microbial attack.

Note: The table summarizes general trends. The specific impact of each factor can vary depending on the interplay with other environmental variables.

Applications of 2 Chloro 4,5 Difluorobenzoate As a Synthetic Building Block and Research Reagent

Role in the Synthesis of Complex Organic Scaffolds for Chemical Exploration

2-Chloro-4,5-difluorobenzoic acid serves as a crucial building block for the synthesis of a variety of complex organic scaffolds, which are foundational structures in the discovery of new chemical entities with potential applications in medicine and other areas. chemimpex.com The strategic placement of chloro and fluoro substituents on the aromatic ring allows for selective chemical modifications, enabling chemists to construct intricate molecular architectures. chemimpex.com

One of the primary applications of this compound is in the development of nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov It acts as a key intermediate in the formation of the acetylhydroxamic acid portion of these molecules. nih.gov The chloro and fluoro groups on the benzoate (B1203000) structure have been shown in medicinal chemistry research to enhance the binding affinity of the final compound to cyclooxygenase (COX) enzymes, which are the primary targets of NSAIDs. nih.govnih.gov

Furthermore, the carboxylate functionality of sodium 2-chloro-4,5-difluorobenzoate is instrumental in the development of fluorescent probes for bioimaging. nih.gov This group allows for conjugation to biomolecules through the formation of amide bonds, a common strategy in the design of targeted imaging agents. nih.gov While specific complex scaffolds derived directly from this compound are often proprietary, the principles of its use are well-established in the synthesis of heterocyclic compounds and other molecular frameworks of interest in drug discovery. glentham.com The reactivity of the halogenated ring allows for various coupling and substitution reactions to build diverse molecular libraries for chemical exploration.

Table 1: Key Reactions in Organic Scaffold Synthesis

Reaction Type Role of 2-chloro-4,5-difluorobenzoate Resulting Functional Group
Amide Bond Formation Carboxylic acid source Amide
Esterification Carboxylic acid source Ester
Nucleophilic Aromatic Substitution Substrate for substitution of F or Cl Varies depending on nucleophile
Cross-Coupling Reactions Aryl halide source Biaryl or other coupled systems

Utilization as an Intermediate in the Development of Agrochemicals

In the field of agricultural chemistry, 2-chloro-4,5-difluorobenzoic acid is a recognized intermediate in the synthesis of various agrochemicals, particularly herbicides and fungicides. chemimpex.comguidechem.com The presence of both chlorine and fluorine atoms in the molecule can contribute to the biological activity and stability of the final product. chemimpex.com

The compound is utilized in the formulation of herbicides designed for enhanced crop protection. chemimpex.com These herbicides can target specific weed species without causing harm to the desired crops. chemimpex.com The unique substitution pattern of the benzene (B151609) ring is a key feature in designing the selective activity of these agricultural products.

While specific, commercially available agrochemicals directly synthesized from this intermediate are not always publicly disclosed in detail, its role as a building block is noted in the broader chemical literature. For instance, compounds with similar structural motifs, such as 5-[2-chloro-4-(trifluoromethyl)phenoxy]-N-(methylsulfonyl)-2-nitro-benzamide (Fomesafen), highlight the importance of chlorinated and fluorinated phenyl groups in herbicidal activity. google.com Research in this area continues to explore how intermediates like 2-chloro-4,5-difluorobenzoic acid can be used to create new and more effective crop protection agents.

Table 2: Agrochemical Applications

Agrochemical Type Function Role of the Intermediate
Herbicides Weed control Provides a key structural motif for active ingredients. chemimpex.com
Fungicides Control of fungal diseases Contributes to the development of effective fungicidal compounds. chemimpex.com

Research Applications in Functional Materials Chemistry

This compound also finds applications in the field of materials science, where it is used as a monomer or a precursor in the synthesis of functional materials with enhanced properties. chemimpex.comnih.gov The presence of halogen atoms can improve characteristics such as thermal stability and flame retardancy. nih.gov

A notable application is in the preparation of polyurethane foams. nih.gov When used as a monomer in the polymerization process, the chloro and fluoro substituents contribute to improved thermal stability and flame retardant properties of the resulting foam. nih.gov This makes such materials potentially useful in applications where these characteristics are critical.

The compound is also considered valuable in the creation of advanced polymers and coatings. chemimpex.com The unique chemical properties imparted by the halogenation can lead to materials with improved durability and resistance to environmental factors. chemimpex.com Research in this area explores how the incorporation of such fluorinated and chlorinated building blocks can be used to tailor the properties of polymers for specific high-performance applications.

Table 3: Applications in Functional Materials

Material Type Property Enhancement
Polyurethane Foams Increased thermal stability and flame retardancy. nih.gov
Advanced Polymers and Coatings Improved durability and environmental resistance. chemimpex.com

Future Research Directions and Emerging Avenues in Halogenated Benzoate Chemistry

Development of Novel and Efficient Synthetic Strategies

The synthesis of halogenated benzoates has traditionally relied on multi-step processes that can be resource-intensive and generate significant waste. A primary future objective is the development of more direct, efficient, and environmentally benign synthetic routes. Research is increasingly focused on late-stage functionalization and C-H activation, which allow for the direct introduction of chloro and fluoro groups onto an aromatic ring, streamlining the synthetic process.

Key emerging strategies include:

Transition Metal-Catalyzed Cross-Coupling Reactions: These methods offer versatile pathways to form carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex halogenated aromatic systems from simpler precursors.

Photoredox Catalysis: Utilizing visible light to drive chemical reactions, photoredox catalysis provides mild and selective conditions for halogenation and carboxylation, reducing the need for harsh reagents.

Biocatalysis: The use of enzymes, particularly halogenases, presents a green alternative for the regioselective halogenation of aromatic compounds. bohrium.com This approach operates under mild conditions and can offer high specificity, minimizing byproduct formation. researchgate.net

Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters such as temperature and pressure, improving safety, scalability, and yield for the synthesis of halogenated intermediates.

These novel approaches aim to improve upon classical methods, such as the diazotization of aromatic amines followed by decomposition, which can involve hazardous reagents and produce toxic byproducts. guidechem.com

Comparison of Synthetic Strategies for Halogenated Aromatics

StrategyPrinciplePotential AdvantagesResearch Focus
Traditional Methods (e.g., Sandmeyer reaction)Multi-step synthesis involving diazotization of anilines.Well-established and understood.Improving safety and reducing waste.
C-H Activation/FunctionalizationDirect replacement of a C-H bond with a halogen or carboxyl group.Fewer synthetic steps, higher atom economy.Developing selective and robust catalysts. rsc.org
Biocatalysis (e.g., Halogenases)Enzyme-mediated halogenation.High regioselectivity, mild reaction conditions, environmentally friendly. bohrium.comEnzyme engineering for broader substrate scope.
Photoredox CatalysisVisible light-driven reactions.Mild conditions, high functional group tolerance. uni-regensburg.deresearchgate.netDiscovering new photosensitizers and reaction pathways. nih.gov

Advanced Spectroscopic Probes for Real-time Reaction Monitoring

Understanding and optimizing the novel synthetic strategies described above requires sophisticated analytical tools. A significant trend in modern chemical synthesis is the use of Process Analytical Technology (PAT), which involves real-time, in-situ monitoring of chemical reactions. This approach allows for precise control over reaction kinetics, identification of transient intermediates, and maximization of product yield and purity.

Future research will focus on the implementation of advanced spectroscopic probes, including:

Fiber-Optic FTIR and Raman Spectroscopy: These techniques provide real-time molecular-level information by probing the vibrational modes of molecules. mdpi.comclairet.co.uk Diamond-tipped Attenuated Total Reflectance (ATR) probes are particularly useful for their chemical resistance, allowing for direct immersion into reaction mixtures to monitor the consumption of reactants and the formation of products. clairet.co.uk

Time-Resolved Spectroscopy: Techniques like Time-Resolved Infrared (TRIR) spectroscopy enable the study of chemical reaction dynamics on ultrafast timescales, providing detailed insights into reaction mechanisms and kinetics. numberanalytics.com

Hyphenated Techniques: Combining the separation power of chromatography with the molecular specificity of spectroscopy (e.g., HPLC-IR) allows for complex reaction mixtures to be analyzed in detail. numberanalytics.com

These advanced methods provide a continuous stream of data, moving beyond traditional offline analysis and enabling a deeper understanding of the reaction pathways involved in the synthesis of compounds like Sodium 2-chloro-4,5-difluorobenzoate. jasco-global.com

Advanced Spectroscopic Techniques for Reaction Monitoring

TechniquePrinciple of OperationInformation GainedEmerging Application
In-situ FTIR SpectroscopyMeasures infrared absorption of functional groups. clairet.co.ukConcentration changes of reactants, products, and intermediates.Monitoring crystallization processes and polymorphism.
Raman SpectroscopyMeasures inelastic scattering of monochromatic light. mdpi.comComplements FTIR; excellent for non-polar bonds and aqueous systems.Analysis of heterogeneous and solid-phase reactions. clairet.co.uk
2D-IR SpectroscopyCorrelates different vibrational modes over time.Detailed molecular interactions and structural changes during a reaction. numberanalytics.comStudying complex biochemical processes. numberanalytics.com
Tunable Diode Laser Absorption Spectroscopy (TDLAS)Highly sensitive detection of specific gas-phase molecules. numberanalytics.comTrace gas analysis and monitoring of off-gassing.Environmental monitoring of reaction byproducts. numberanalytics.com

Deeper Elucidation of Environmental Degradation Kinetics and Pathways

As with many synthetic halogenated compounds, understanding the environmental fate of this compound is crucial. Halogenated benzoates can enter the environment as metabolites of other compounds or through industrial use. arizona.eduresearchgate.net Future research will focus on meticulously mapping their degradation kinetics and identifying the specific biotic and abiotic pathways through which they are transformed.

Key areas of investigation include:

Microbial Degradation: Identifying and characterizing microbial strains capable of degrading highly halogenated benzoates. While many organisms can metabolize mono- or dichlorinated benzoates, compounds with multiple halogen substitutions, especially fluorine, are often more recalcitrant. arizona.edunih.gov Research will explore the enzymatic machinery, such as dioxygenases and hydrolytic dehalogenases, responsible for breaking down these stable molecules. researchgate.netnih.gov

Reductive Dehalogenation: Under anaerobic conditions, many chlorinated aromatic compounds undergo reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom. researchgate.net Studying this process for chlorodifluoro-substituted benzoates is essential for understanding their persistence in environments like anaerobic sediments.

Metabolic Pathway Identification: Utilizing advanced analytical techniques like mass spectrometry and NMR to identify the intermediate metabolites formed during degradation. This helps to build a complete picture of the transformation process and assess the potential toxicity of any breakdown products.

This research is vital for developing effective bioremediation strategies to remove persistent halogenated organic pollutants from the environment. nih.gov

Computational Design of Functionalized Aromatic Systems

Computational chemistry has become an indispensable tool for accelerating the discovery and development of new materials and molecules. For halogenated benzoates, computational modeling offers a powerful way to predict properties and guide experimental efforts, saving time and resources.

Future directions in this area involve:

Predicting Reactivity and Reaction Mechanisms: Using methods like Density Functional Theory (DFT) to model reaction pathways for the synthesis of complex halogenated aromatics. This can help in optimizing reaction conditions and predicting the regioselectivity of halogenation.

Designing Novel Materials: Computationally screening libraries of virtual halogenated benzoate (B1203000) derivatives for specific properties. For example, designing linkers for Metal-Organic Frameworks (MOFs) with tailored porosity and catalytic activity. mdpi.comnih.govacs.org High-throughput screening can identify promising candidates for synthesis and testing. mdpi.com

Structure-Property Relationships: Elucidating how the number and position of halogen substituents influence the electronic, optical, and biological properties of the benzoate system. mdpi.com This fundamental understanding is key to designing molecules for specific applications, from pharmaceuticals to advanced materials. nih.govnih.gov

By integrating computational design with experimental synthesis, researchers can more efficiently explore the vast chemical space of functionalized aromatic systems. acs.org

Exploration of New Catalytic Applications

While often seen as synthetic targets or intermediates, halogenated benzoates themselves are emerging as key components in modern catalysis. Their unique electronic properties, conferred by the electron-withdrawing halogen atoms, can be harnessed to facilitate a range of chemical transformations.

Promising avenues for future research include:

Photosensitizing Catalysts: Benzoate derivatives have been identified as a novel class of photosensitizers. researchgate.netnih.gov They can absorb light and transfer the energy to other molecules, enabling reactions such as the direct C(sp3)–H fluorination of organic compounds. uni-regensburg.denih.gov Further research will explore how different halogenation patterns on the benzoate ring can tune the photophysical properties of these catalysts to improve efficiency and expand their scope. researchgate.netnih.gov

Ligands in Homogeneous Catalysis: The carboxylate group can coordinate to metal centers, making halogenated benzoates potential ligands for transition metal catalysts. The electronic and steric properties of the ligand can be finely tuned by the halogen substituents, influencing the activity and selectivity of the catalyst in reactions like cross-coupling or hydrogenation.

Organocatalysis: Certain aromatic compounds can act as Lewis base catalysts for reactions like aromatic halogenation. chemrxiv.org The potential for halogenated benzoates to serve in similar roles, activating substrates through non-covalent interactions, remains an area ripe for exploration.

Precursors for Heterogeneous Catalysts: this compound could serve as a precursor for creating specialized materials, such as catalysts designed for the abatement of fluorine-containing waste gases, where resistance to hydrofluoric acid is crucial. guildassociates.com

The discovery that simple benzoates can act as versatile photosensitizers opens up a particularly exciting field of research, suggesting that these readily available compounds could play a much broader role in catalysis than previously imagined. researchgate.netnih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Sodium 2-chloro-4,5-difluorobenzoate, and how can purity be optimized during synthesis?

  • Methodology : The sodium salt is typically synthesized via neutralization of 2-chloro-4,5-difluorobenzoic acid with sodium hydroxide. Key steps include:

  • Precursor preparation : Start with halogenated benzaldehyde derivatives (e.g., 4-chloro-2-fluorobenzaldehyde) as intermediates, followed by oxidation to the carboxylic acid .
  • Neutralization : React the acid with NaOH in aqueous ethanol under reflux (60–80°C) .
  • Purity control : Use HPLC with UV detection (λ = 254 nm) and a C18 column to monitor residual solvents and byproducts. Adjust recrystallization solvents (e.g., ethanol/water mixtures) to minimize impurities like dichlorinated analogs .

Q. How can spectroscopic techniques differentiate this compound from structurally similar analogs?

  • Methodology :

  • NMR : Compare 19F^{19}\text{F} NMR shifts; the 4,5-difluoro substitution pattern produces distinct coupling constants (e.g., JFFJ_{F-F} ≈ 12–15 Hz) vs. mono- or tri-fluorinated analogs .
  • IR Spectroscopy : Identify characteristic C=O stretching (~1680 cm1^{-1}) and asymmetric COO^- vibrations (~1550 cm1^{-1}) .
  • Mass Spectrometry : Use ESI-MS in negative ion mode to confirm the molecular ion peak at m/z 213 [M–Na]^- .

Advanced Research Questions

Q. How do crystallographic studies inform the thermodynamic stability of this compound complexes?

  • Methodology :

  • Single-crystal XRD : Resolve the coordination geometry of lanthanide complexes (e.g., with 1,10-phenanthroline). For example, Tang et al. (2013) reported a monoclinic crystal system (space group P21_1/c) with bond lengths of 2.35–2.40 Å for Na–O interactions .
  • Thermodynamic analysis : Use calorimetry to measure enthalpy changes (ΔH) during complexation. Data from such studies show stabilization via entropy-driven processes (ΔS > 0) due to ordered solvent release .

Q. What computational strategies are effective for modeling substituent effects on the reactivity of this compound?

  • Methodology :

  • DFT Calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to evaluate electronic effects. Fluorine atoms at positions 4 and 5 increase electrophilicity at the carboxylate group (Mulliken charge: −0.72 e) compared to non-fluorinated analogs .
  • Reactivity prediction : Use Fukui indices to identify nucleophilic attack sites. The chloro substituent at position 2 enhances susceptibility to SNAr reactions in polar aprotic solvents .

Q. How can contradictions in stability data (e.g., thermal decomposition vs. solution-phase persistence) be resolved?

  • Methodology :

  • Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures (e.g., ~220°C for the sodium salt) .
  • Kinetic studies : Compare Arrhenius parameters in solid vs. solution states. For instance, aqueous stability at pH 7–9 contradicts thermal lability, suggesting solvent-mediated stabilization via hydration shells .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.